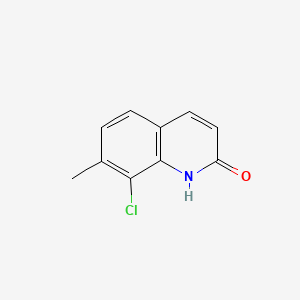

8-Chloro-7-methylquinolin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-7-methyl-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-6-2-3-7-4-5-8(13)12-10(7)9(6)11/h2-5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODZHNULARMFDFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=CC(=O)N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of 8 Chloro 7 Methylquinolin 2 1h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the precise connectivity and spatial arrangement of atoms can be mapped.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of 8-Chloro-7-methylquinolin-2(1H)-one, distinct signals would be expected for each of the non-equivalent protons. The N-H proton of the lactam ring would typically appear as a broad singlet at a downfield chemical shift. The aromatic protons on the quinolinone core would exhibit characteristic splitting patterns (doublets, triplets, or doublets of doublets) based on their coupling with adjacent protons. The methyl group protons at position 7 would present as a sharp singlet, and its chemical shift would be influenced by the electronic environment of the aromatic ring. The protons on the pyridinone ring at positions 3 and 4 would likely appear as doublets.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would correspond to a distinct signal. The carbonyl carbon of the quinolinone ring is characteristically found at a significant downfield shift. The chemical shifts of the aromatic carbons are influenced by the substituents; for instance, the carbon atom bonded to the chlorine (C-8) would have its chemical shift impacted by the electronegativity of the halogen. The carbon of the methyl group would appear at a characteristic upfield chemical shift.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show a prominent absorption band corresponding to the C=O (carbonyl) stretching vibration of the lactam ring, typically in the region of 1650-1700 cm⁻¹. Another key feature would be the N-H stretching vibration, which would appear as a broad band around 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic and methyl groups would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-Cl stretching vibration would be expected in the fingerprint region of the spectrum.

Raman Spectroscopy (Theoretical and Experimental Comparisons)

Raman spectroscopy provides complementary information to IR spectroscopy. The C=C stretching vibrations of the aromatic rings would be expected to produce strong Raman signals. Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the Raman spectrum. Comparing the theoretically calculated spectrum with the experimental one can aid in the precise assignment of vibrational modes.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of the chlorine atom, an isotopic peak (M+2) with an intensity of approximately one-third of the molecular ion peak would also be observed, which is characteristic of chlorine-containing compounds. The fragmentation pattern would provide further structural clues, as the molecule would break apart in a predictable manner upon ionization.

X-ray Crystallographic Analysis for Solid-State Structure Determination

A thorough search of scientific literature and crystallographic databases did not yield specific X-ray crystallographic data for the compound this compound. The CAS numbers associated with this compound, 1694899-95-0 and 502142-56-5, did not lead to any published crystal structures.

Consequently, a detailed analysis of its crystal packing, intermolecular interactions, molecular geometry, and conformation, as requested in the outline, cannot be provided at this time.

Further experimental work to crystallize this compound and perform X-ray diffraction analysis is required to determine its solid-state structure.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

No experimental data is available for this compound.

Molecular Geometry and Conformation Analysis

No experimental data is available for this compound.

Computational Chemistry and Theoretical Investigations of 8 Chloro 7 Methylquinolin 2 1h One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular structure and properties of 8-Chloro-7-methylquinolin-2(1H)-one. These calculations, based on the principles of quantum mechanics, offer a detailed view of the molecule's electronic and geometric characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311++G**, are utilized to determine its most stable three-dimensional conformation, a process known as geometry optimization. nih.gov This optimized structure represents the molecule at its lowest energy state and is crucial for understanding its reactivity and interactions.

The electronic structure, including the distribution of electrons and the energies of molecular orbitals, is also elucidated through DFT. This information helps in understanding the molecule's chemical behavior and its potential to engage in various reactions.

Calculation of Spectroscopic Parameters (e.g., Theoretical NMR, IR Spectra)

Quantum chemical calculations can predict the spectroscopic properties of this compound. Theoretical Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can be calculated and compared with experimental data to confirm the molecular structure. researchgate.net

Table 1: Theoretical Spectroscopic Data for this compound

| Parameter | Theoretical Value |

| ¹H NMR Chemical Shifts (ppm) | Predicted values for protons on the quinolinone core and methyl group. |

| ¹³C NMR Chemical Shifts (ppm) | Predicted values for carbon atoms in the molecule. |

| Key IR Frequencies (cm⁻¹) | C=O stretch, C-Cl stretch, N-H stretch, C-H stretch. |

Molecular Electrostatic Potential (MEP) Maps and Frontier Molecular Orbitals (FMO) Analysis

Molecular Electrostatic Potential (MEP) maps and Frontier Molecular Orbital (FMO) analysis provide deeper insights into the reactivity and interaction sites of this compound.

MEP maps illustrate the charge distribution across a molecule, highlighting electrophilic and nucleophilic regions. libretexts.orguni-muenchen.de For this compound, the MEP map would typically show negative potential (red/yellow) around the oxygen atom of the carbonyl group and the chlorine atom, indicating these as sites for electrophilic attack. Positive potential (blue) would be expected around the N-H group, suggesting it as a potential hydrogen bond donor. researchgate.net

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.comnumberanalytics.comwikipedia.org The energy and shape of these orbitals are critical in predicting how the molecule will interact with other species. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. nih.gov

Table 2: Frontier Molecular Orbital (FMO) Properties of this compound

| Parameter | Description |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, indicating chemical reactivity. |

Note: Specific energy values require dedicated computational studies.

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This is particularly useful for understanding how a small molecule like this compound might interact with biological targets such as enzymes.

Ligand-Protein Interaction Profiling (e.g., Enzyme Active Sites like DT-diaphorase (NQO1), PI3K)

Molecular docking studies have been employed to investigate the interaction of quinoline (B57606) derivatives with various enzymes. For instance, similar quinoline compounds have been docked into the active sites of enzymes like DT-diaphorase (NQO1) and Phosphoinositide 3-kinase (PI3K). nih.govnih.gov DT-diaphorase is an enzyme involved in the detoxification of quinones, and its interaction with quinoline derivatives is of interest for potential anticancer applications. nih.govnih.gov The PI3K/Akt/mTOR pathway is a crucial signaling pathway in cancer, making PI3K a significant target for inhibitor design. ekb.egnih.gov Docking studies of this compound into the active sites of these enzymes can help predict its potential as an inhibitor. nih.govmdpi.com

Identification of Key Binding Residues and Interaction Types (e.g., Hydrogen Bonds, Hydrophobic Interactions)

The primary goal of molecular docking is to identify the specific interactions between the ligand and the protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For this compound, the carbonyl oxygen and the N-H group are potential sites for forming hydrogen bonds with amino acid residues in the enzyme's active site. The aromatic rings can engage in hydrophobic and π-π stacking interactions. nih.gov

Table 3: Potential Interactions of this compound in Enzyme Active Sites

| Interaction Type | Potential Interacting Groups on Compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Carbonyl oxygen, N-H group | Serine, Threonine, Aspartate, Glutamate, Histidine |

| Hydrophobic Interactions | Quinoline ring system, methyl group | Alanine, Valine, Leucine, Isoleucine, Phenylalanine |

| π-π Stacking | Quinoline ring system | Phenylalanine, Tyrosine, Tryptophan, Histidine |

Note: The specific residues would depend on the particular enzyme's active site architecture.

Structure Activity Relationship Sar Studies of 8 Chloro 7 Methylquinolin 2 1h One Analogues

Impact of Substituent Position and Nature on Biological Activity

The strategic placement of different functional groups on the quinolin-2(1H)-one framework is a key determinant of the resulting biological activity. The electronic properties, steric bulk, and lipophilicity of these substituents can significantly influence the compound's pharmacokinetic and pharmacodynamic profiles.

Halogen atoms, particularly chlorine, are pivotal in modulating the biological efficacy of quinolinone derivatives. Their electron-withdrawing nature and ability to form halogen bonds can enhance binding affinity to target proteins and improve membrane permeability.

The presence of a chloro group, as seen in the parent compound 8-Chloro-7-methylquinolin-2(1H)-one, is often associated with significant biological activity. For instance, the discovery of chloroquine (B1663885) as a potent antimalarial drug highlighted the importance of the chloro substituent on the quinoline (B57606) ring. ekb.eg In a series of halogenated quinolines, it was discovered that these small molecules were capable of eradicating biofilms of methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococcus faecium (VRE). nih.gov

Studies on 8-hydroxyquinoline (B1678124) derivatives have shown that substitutions at the C-5 and C-7 positions with halogens can systematically influence their anticancer activity. acs.org For example, in a series of ring-substituted 4-hydroxy-1H-quinolin-2-ones, a diazo derivative coupled with a 4-nitro-2,5-dichloroaniline moiety exhibited notable inhibitory activity on the oxygen evolution rate in spinach chloroplasts. mdpi.com Furthermore, the introduction of a chlorine atom at the 4-position of certain quinoline derivatives was found to be productive for a positive two-photon absorption response, although it could be counterproductive to the uncaging quantum yield. researchgate.net

The following table summarizes the impact of halogen substituents on the biological activity of quinolin-2(1H)-one analogues:

| Compound/Series | Substituent | Position(s) | Observed Biological Effect | Reference(s) |

| Halogenated Quinolines | Chloro | Various | Eradication of MRSA, MRSE, and VRE biofilms. | nih.gov |

| 8-Hydroxyquinoline Analogues | Chloro, Bromo, Iodo | 5, 7 | Systematic influence on anticancer activity. | acs.org |

| 4-Hydroxy-1H-quinolin-2-one Analogue | 2,5-Dichloroaniline | 6 | Significant inhibition of oxygen evolution rate. | mdpi.com |

| Quinolone Acylated Arabinose Hydrazone | Chloro | 4 | Inactive against human colon cancer cells. | ekb.eg |

| Organoruthenium 8-Hydroxyquinolines | Chloro, Bromo, Iodo | 5, 7 | Influences cytotoxicity in anticancer studies. | acs.org |

The introduction of alkyl and aryl groups at various positions of the quinolin-2(1H)-one scaffold significantly impacts its biological profile by altering its lipophilicity, steric interactions, and potential for pi-stacking interactions with biological targets.

Synthetic modifications at the 2-position of halogenated quinolines have a profound effect on their antibacterial and biofilm-eradicating properties. nih.gov A series of 39 analogues with diverse alkyl and aminated substituents at this position demonstrated potent activity against drug-resistant staphylococcal and enterococcal strains. nih.gov In another study, C-6 substituted 2-phenylquinolines and 2-(3,4-methylenedioxyphenyl)quinolines showed significant anticancer activity, particularly against prostate and cervical cancer cell lines. rsc.org The lipophilicity conferred by these aryl groups appeared to correlate with their cytotoxic effects. rsc.org

Furthermore, the synthesis of 3-(heteroaryl)quinolin-2(1H)-ones has been explored, where various azoles such as benzoxazole, benzothiazole, and indole (B1671886) were introduced at the C3-position. nih.gov These modifications led to compounds with promising effects against certain cancer cell lines. nih.gov It has also been noted that increasing the steric bulk at the C2-position can marginally improve potency in some antiviral quinoline analogues. nih.gov

The table below details the influence of alkyl and aryl substituents on the biological activity of quinolin-2(1H)-one analogues:

| Compound/Series | Substituent | Position(s) | Observed Biological Effect | Reference(s) |

| Halogenated Quinolines | Alkyl, Aminated Alkyl | 2 | Potent antibacterial and biofilm eradication activities. | nih.gov |

| 2-Arylquinolines | Phenyl, 3,4-Methylenedioxyphenyl | 2, 6 | Selective anticancer activity against HeLa and PC3 cells. | rsc.org |

| 3-(Heteroaryl)quinolin-2(1H)-ones | Benzoxazole, Benzothiazole, Indole | 3 | Promising biological effects against cancer cell lines. | nih.gov |

| Antiviral Quinolines | 2,5-Dimethylphenyl | 2 | More beneficial in terms of potency and cytotoxicity. | nih.gov |

| 6-substituted 1H-quinolin-2-ones | 4-(N,N-diisopropylcarbamoyl)phenyl | 6 | Inhibition of steroid 5-alpha reductase. | researchgate.net |

Modifications involving nitrogen atoms, either by substitution on the quinoline ring nitrogen (N1) or by introducing nitrogen-containing functional groups at other positions, are crucial in defining the SAR of quinolin-2(1H)-one analogues.

The substitution pattern at the N1 position is a key determinant of activity. For instance, in the context of quinolone antibacterials, a lower alkyl group at the N1 position is generally favorable for activity. slideshare.net A series of novel 4-quinolone derivatives were synthesized where N-propylation at the N1 position was a key step. nih.gov

The introduction of an amino group at the N1 position of 4,7-dimethyl-6-nitro-1H-quinoline-2-one serves as a versatile synthetic handle for further derivatization, leading to Schiff bases and other analogues with potential antimicrobial activities. sapub.org In a study on 4-amino quinolines as antimalarials, a terminal tertiary amino group in the side chain at position 4 was found to be important for activity. youtube.com Conversely, replacing the 8-hydroxyl group of cyclazocine (B1219694) analogues with amino and substituted-amino groups significantly altered their opioid receptor binding affinities. nih.gov

The table below outlines the effects of nitrogen substitution patterns on the biological activity of quinolin-2(1H)-one analogues:

| Compound/Series | Substituent/Modification | Position(s) | Observed Biological Effect | Reference(s) |

| Quinolone Antibacterials | Lower Alkyl | 1 | Favorable for antibacterial activity. | slideshare.net |

| 4,7-dimethyl-6-nitro-1H-quinoline-2-one Analogues | Amino | 1 | Precursor for derivatives with potential antimicrobial activity. | sapub.org |

| 4-Amino Quinolines | Dialkylaminoalkyl side chain | 4 | Essential for antimalarial activity. | youtube.com |

| 8-Aminoquinoline Glycoconjugates | Amino group instead of hydroxyl | 8 | Improved selectivity for cancer cells. | nih.gov |

| Thiazine-quinoline-quinones | Thiazine ring | Varied | Inhibition of neutrophil superoxide (B77818) production. | ijresm.com |

Stereochemical Considerations and Conformational Flexibility in SAR

The three-dimensional arrangement of atoms and the conformational flexibility of molecules play a critical role in their interaction with chiral biological targets such as enzymes and receptors. In the realm of quinolin-2(1H)-one analogues, stereochemistry is a vital aspect of their SAR.

The study of quinoline alkaloids from natural sources, such as Choisya ternata, has revealed the existence of various chiral members of the furoquinoline family. psu.edursc.org The determination of the absolute configurations and enantiomeric purity of these alkaloids is crucial for understanding their biosynthetic pathways and biological activities. psu.edursc.org For example, a reliable stereochemical correlation has been established between the alkaloids evoxine, anhydroevoxine, and evodine (B150146) through chemical synthesis. psu.edu

The absolute configuration of a new chlorohydrin alkaloid was determined as (R) using X-ray crystallography, underscoring the importance of stereospecificity in these natural products. psu.edu The biological evaluation of different stereoisomers often reveals that one enantiomer is significantly more active than the other, highlighting the specific steric requirements of the biological target. While detailed stereochemical and conformational studies specifically on this compound are not extensively reported in the reviewed literature, the principles derived from related chiral quinoline compounds are highly relevant. The fixed orientation of the chloro and methyl groups on the aromatic ring of this compound itself does not present chirality. However, the introduction of chiral centers through substitution at other positions would necessitate a thorough investigation of the stereochemical aspects of its SAR.

Mechanistic Biological Activity Studies of 8 Chloro 7 Methylquinolin 2 1h One and Quinolinone Derivatives in Vitro Focus

Exploration of Antimicrobial Mechanisms

The quinolinone scaffold is a cornerstone in the development of antimicrobial agents. Its derivatives are known to interfere with critical bacterial processes, leading to cell death.

Inhibition of Bacterial DNA Gyrase and Topoisomerase

A primary mechanism of antimicrobial action for quinolinone derivatives is the inhibition of essential bacterial enzymes: DNA gyrase and topoisomerase IV. wikipedia.org These type II topoisomerases are crucial for bacterial DNA replication, repair, and recombination. nih.gov

DNA gyrase, composed of GyrA and GyrB subunits, introduces negative supercoils into DNA, a process vital for relieving topological strain during DNA replication and transcription. wikipedia.org Topoisomerase IV, with its ParC and ParE subunits, is primarily involved in decatenating (unlinking) daughter chromosomes after replication. researchgate.net

Quinolone compounds act as poisons for these enzymes. They bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA but cannot reseal the break. nih.gov This leads to an accumulation of double-strand DNA breaks, which halts DNA replication and transcription, ultimately triggering bactericidal effects. nih.gov

Different quinolones may exhibit varying affinities for these two enzymes. In many Gram-negative bacteria, DNA gyrase is the primary target, while in numerous Gram-positive bacteria, topoisomerase IV is more susceptible. nih.gov Some newer derivatives, however, are designed as dual-targeting agents, inhibiting both enzymes with similar potency, which can help combat the development of resistance. nih.govresearchgate.net For instance, a study on 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives identified a compound with potent inhibitory activity against Escherichia coli DNA gyrase, highlighting the efficacy of the quinolinone core in targeting this pathway. researchgate.net

Broad-Spectrum Antimicrobial Properties against Specific Microorganisms

Quinolinone derivatives are recognized for their broad-spectrum antibacterial activity, showing efficacy against a wide range of both Gram-positive and Gram-negative bacteria. mdpi.com Their unique mechanism of action makes them effective even against strains that have developed resistance to other classes of antibiotics.

Clinical and in-vitro studies have demonstrated the activity of various quinoline (B57606) and quinolinone derivatives against numerous pathogens. For example, 7-chloroquinoline (B30040) derivatives have shown cytotoxic potential against a wide array of cancer cell lines and have been explored for various other biological activities, including antibacterial and antifungal effects. nih.gov

The table below summarizes the antimicrobial activity of various quinolinone derivatives against specific microorganisms as reported in scientific literature.

| Microorganism Category | Specific Species | Activity Noted |

| Gram-Positive Bacteria | Staphylococcus aureus (including MRSA) | Potent inhibitory activity. nih.govmdpi.com |

| Streptococcus pneumoniae | Susceptible to quinolone derivatives. mdpi.com | |

| Enterococcus faecalis | Susceptible to quinolone derivatives. mdpi.com | |

| Gram-Negative Bacteria | Escherichia coli | Susceptible to quinolone derivatives. mdpi.com |

| Klebsiella pneumoniae | Susceptible to quinolone derivatives. mdpi.com | |

| Proteus mirabilis | Susceptible to quinolone derivatives. mdpi.com | |

| Fungi | Candida species | Moderate to low activity reported for some derivatives. |

| Cryptococcus neoformans | Moderate to low activity reported for some derivatives. |

Anticancer Activity Mechanisms in Cell Lines

The quinoline and quinolinone framework is a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of anticancer agents. These compounds employ several mechanisms to inhibit cancer cell growth and proliferation.

Induction of Cell Cycle Arrest and Apoptosis

A key strategy in cancer therapy is to induce programmed cell death, or apoptosis, in malignant cells. Numerous studies have shown that quinoline derivatives can effectively trigger this process. mdpi.com For example, a novel 8-hydroxyquinoline (B1678124) derivative was found to induce cell death in breast cancer cells through both paraptosis and apoptosis. researchgate.net Similarly, certain 7-chloroquinoline derivatives have demonstrated antiproliferative activity by inducing apoptosis and causing DNA/RNA damage. mdpi.com

Apoptosis induction by these compounds can be mediated through various cellular signals. One study found that a specific quinolin-9-one derivative increased apoptosis in breast cancer cell lines. nih.gov Another report detailed how 8-Chloro-cAMP, which can be metabolized into related adenosine (B11128) compounds, induces apoptotic cell death in the MCF-7 human mammary carcinoma cell line. nih.govnih.gov

In addition to inducing apoptosis, these compounds can halt the cell division cycle. By arresting cells at specific phases (e.g., G1, S, or G2/M), they prevent the proliferation of cancer cells. This halt provides an opportunity for DNA repair mechanisms to engage or, if the damage is too severe, for apoptosis to be initiated.

Inhibition of Cell Migration

The spread of cancer cells from the primary tumor to other parts of the body, known as metastasis, is a major cause of mortality. Quinoline derivatives have shown potential in inhibiting this process by interfering with cell migration and invasion. This activity is often linked to the modulation of specific enzymes involved in the degradation of the extracellular matrix.

Modulation of Enzyme Activity

The anticancer effects of quinolinone derivatives are also attributed to their ability to modulate the activity of key enzymes that play a role in tumor growth, proliferation, and metastasis.

Matrix Metalloproteinases (MMPs) : MMPs are a family of enzymes that degrade components of the extracellular matrix, a critical step in cancer cell invasion and metastasis. nih.gov Certain quinoline derivatives have been identified as potent inhibitors of these enzymes. For instance, an MMP-8 inhibitor was shown to reduce neuro-inflammatory responses in a model of Parkinson's disease, showcasing the enzyme-modulating potential of such compounds. nih.gov Other research has focused on developing specific inhibitors for MMP-13, another member of the family involved in disease pathology. abcam.com By inhibiting MMPs, these compounds can potentially prevent the breakdown of tissue barriers, thereby inhibiting cancer cell migration and invasion.

Phosphatidylinositol 3-kinase (PI3K) : The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, growth, and survival, and its abnormal activation is common in many human cancers. The quinoline scaffold has been identified as a promising template for designing potent inhibitors of this pathway. Research has led to the development of quinoline derivatives that act as PI3K/mTOR dual inhibitors, effectively blocking the signaling cascade that promotes cancer cell growth.

DT-diaphorase (NQO1) : NAD(P)H:quinone oxidoreductase 1, also known as DT-diaphorase, is an enzyme that catalyzes the two-electron reduction of quinones. This enzyme is often overexpressed in cancer cells. Some anticancer strategies exploit this by using quinone-based compounds that are bioactivated by NQO1 into potent cytotoxic agents. Hybrid molecules combining a 1,4-quinone structure with a quinoline moiety have been synthesized and evaluated as substrates for NQO1, linking their cytotoxic activity to the level of NQO1 protein in the cancer cells.

Oxidative Damage Induction through Reactive Oxygen Species (ROS) Production

The induction of oxidative stress through the generation of reactive oxygen species (ROS) is a mechanism implicated in the biological activity of various quinoline and quinone-containing compounds. nih.gov Under conditions of oxidative stress, an excess of pro-oxidants overwhelms the cell's antioxidant defenses, leading to the increased production of free radicals, particularly ROS. nih.gov These highly reactive molecules can cause damage to cellular components like DNA, proteins, and lipids, ultimately leading to cell cycle arrest or apoptosis. nih.gov

While studies may not have focused exclusively on 8-Chloro-7-methylquinolin-2(1H)-one, research on related quinoline derivatives suggests a pro-oxidant potential. For instance, some quinoline derivatives have been shown to induce high levels of ROS generation in parasites, leading to mitochondrial oxidative stress. nih.gov The mechanism often involves the compound's interaction with cellular components, particularly within the mitochondria, which are a primary site of ROS production. nih.gov Quinone structures, which are related to quinolinones, are known ROS inducers. nih.gov This activity can be concentration-dependent, with some compounds acting as antioxidants at low concentrations and pro-oxidants at higher levels. nih.govmdpi.com The generation of ROS is a recognized contributor to the anticancer and antiparasitic activity of many chemotherapeutic agents. nih.govnih.gov

Antimalarial Activity Mechanisms

The quinolinone scaffold is a core feature of many compounds developed as inhibitors of the mitochondrial electron transport chain (ETC) in the malaria parasite, Plasmodium falciparum. nih.gov This pathway is essential for the parasite's survival, particularly for pyrimidine (B1678525) biosynthesis. nih.govnih.gov

A primary and validated target for antimalarial quinolones is the cytochrome bc1 complex (Complex III) of the mitochondrial ETC. nih.govnih.gov This complex is crucial for cellular respiration, facilitating the transfer of electrons from ubiquinol (B23937) to cytochrome c. nih.gov The Plasmodium cytochrome bc1 complex exhibits significant structural differences from its human counterpart, allowing for the design of selectively toxic antimalarials. nih.gov

Quinolinone derivatives typically act by mimicking the natural substrate, ubiquinone, and binding to the catalytic subunit of the complex, cytochrome b (cyt b). nih.gov This binding can occur at two distinct sites:

The Ubiquinol-Oxidation (Qo) Site: Many antimalarials, like atovaquone, target this site. However, resistance can emerge rapidly through point mutations in this region. nih.gov Studies on 7-N-substituted-3-oxadiazole quinolones confirmed that they target the Qo site, inhibiting the ETC upstream of cytochrome c. nih.govnih.gov

The Ubiquinone-Reduction (Qi) Site: Targeting the Qi site offers a promising strategy to circumvent resistance to Qo site inhibitors. nih.gov A series of 2-aryl quinolones have been shown to mediate their inhibitory effects by binding to the Qi site. nih.govresearchgate.net

The inhibition of the cytochrome bc1 complex disrupts the mitochondrial membrane potential and blocks the pyrimidine biosynthesis pathway, which is the sole essential function of the mitochondria in the asexual blood stages of the parasite, leading to its death. nih.gov

| Quinolone Class | Target Site | Mechanism | Reference |

|---|---|---|---|

| 7-N-Substituted-3-oxadiazole Quinolones | Cytochrome bc1 (Qo site) | Inhibits the mitochondrial electron transport chain, essential for pyrimidine biosynthesis. | nih.govnih.gov |

| Endochin-Like-Quinolones (ELQs) / 2-Aryl Quinolones | Cytochrome bc1 (Qi site) | Binds to the ubiquinone-reduction site, circumventing resistance to Qo site inhibitors. | nih.govresearchgate.net |

Other Investigated Biological Activities (e.g., Antifungal, Antiviral, Anti-inflammatory, Antileishmanial)

The versatile quinoline and quinolinone scaffold has been explored for a wide range of therapeutic applications beyond its antimalarial properties.

Antileishmanial Activity: Several studies have identified 7-chloroquinoline derivatives as potent antileishmanial agents. nih.govscielo.br One of the key mechanisms of action is the induction of mitochondrial oxidative stress. nih.gov The compound QuinDer1, a quinoline derivative, was shown to cause a high generation of ROS in Leishmania amazonensis promastigotes, leading to parasite death with low toxicity to mammalian cells. nih.gov Another quinoline derivative, clioquinol, also demonstrated antileishmanial activity by causing a loss of mitochondrial membrane potential, an increase in ROS production, and rupture of the parasite's plasma membrane. nih.gov

Antifungal Activity: Substituted 8-quinolinols have been tested for in vitro antifungal activity against various fungi, including Aspergillus niger and Trichophyton mentagrophytes. nih.gov Specifically, 5,7-dichloro and 5,7-dibromo-2-methyl-8-quinolinol derivatives were found to be the most fungitoxic among the compounds tested. nih.gov Additionally, 7-chloroquinoline hydrazones have been explored for their antifungal properties. nih.gov

Antiviral Activity: The quinoline framework is present in several compounds investigated for antiviral effects. nih.gov A patent describes 8-hydroxy-7-substituted quinolines as being active against several herpesviruses, including cytomegalovirus (CMV). google.com More recently, quinoline derivatives have been investigated as potential candidates against SARS-CoV-2. nih.gov The related compound 8-chloro-7-deazaguanosine has also demonstrated broad-spectrum activity against various RNA viruses. nih.gov

Anti-inflammatory Activity: While direct studies on this compound are scarce, related heterocyclic structures and derivatives have been noted for their anti-inflammatory potential. nih.govmdpi.com For instance, 7-chloroquinoline hydrazones have been explored for anti-inflammatory activities among a host of other biological effects. nih.gov

| Activity | Derivative Class | Mechanism/Finding | Reference |

|---|---|---|---|

| Antileishmanial | 7-Chloroquinoline derivatives | Induces mitochondrial oxidative stress and ROS production in parasites. | nih.govnih.gov |

| Antifungal | 5,7-Dihalo-2-methyl-8-quinolinols | Demonstrated high fungitoxic activity in in vitro tests. | nih.gov |

| Antiviral | 8-Hydroxy-7-substituted quinolines | Active against herpesviruses like CMV. | google.com |

| Anti-inflammatory | 7-Chloroquinoline hydrazones | Investigated as part of a broad screening of biological activities. | nih.gov |

In Vitro Metabolism Studies

In vitro metabolism studies are critical for understanding the pharmacokinetic profile of new chemical entities. For quinoline derivatives, these studies are often conducted using liver microsomes or hepatocytes from various species, including humans, rats, and mice. nih.govnih.gov

Research on a group of quinoline 3-carboxamide derivatives revealed that they are metabolized by cytochrome P450 (CYP450) enzymes. nih.gov The primary metabolic pathways observed were hydroxylation and dealkylation, with some quantitative differences across species. nih.gov In these studies, microsomal clearance was generally low, suggesting a degree of metabolic stability. nih.gov Efforts in drug discovery programs focusing on quinolinone derivatives often aim to optimize their absorption, distribution, metabolism, and excretion (ADME) properties to enhance oral bioavailability and ensure that the parent compound, rather than its metabolites, is responsible for the therapeutic effect. nih.govnih.gov

| System | Finding | Reference |

|---|---|---|

| Liver Microsomes (various species) | Metabolism of quinoline 3-carboxamide derivatives occurs via cytochrome P450 enzymes. | nih.gov |

| Hepatocytes and Microsomes | Primary metabolic pathways for quinoline derivatives include hydroxylation and dealkylation. | nih.gov |

| General Drug Development | Optimization of in vitro ADME properties is a key goal for developing quinolinone inhibitors. | nih.gov |

Future Perspectives and Research Challenges for 8 Chloro 7 Methylquinolin 2 1h One Research

Development of Novel Synthetic Routes for Diversification

The functionalization and diversification of the 8-Chloro-7-methylquinolin-2(1H)-one core are pivotal for exploring its full therapeutic potential. While classical methods for quinolinone synthesis exist, the development of novel, more efficient, and versatile synthetic routes remains a key challenge and a significant area of future research.

Current synthetic strategies often involve multi-step procedures. core.ac.uk For instance, the synthesis of some quinolin-2-one derivatives has been achieved by fusing ylidenecyanoacetates with aminoarenes. chemicalpapers.com Other approaches include the cyclization of o-alkynylisocyanobenzenes catalyzed by silver(I) nitrate (B79036) to produce 3-substituted quinolin-2(1H)-ones. rsc.org The synthesis of 4-chloro-8-methylquinolin-2(1H)-one has been described, and its reactivity towards nucleophilic substitution at the 4-position has been explored to generate a variety of 4-substituted derivatives, including sulfanyl, hydrazino, azido, and amino compounds. mdpi.com

Future research will likely focus on developing more streamlined and "green" synthetic methodologies. This includes the use of microwave irradiation and catalysts like bismuth chloride (III) to create 4-hydroxy-2-quinolone analogues in good yields with reduced environmental impact. researchgate.net Three-component reactions, which allow for the construction of complex molecules in a single step, are also a promising avenue for creating diverse libraries of quinolinone derivatives for biological screening. researchgate.net For example, the reaction of 4-hydroxyquinolin-2(1H)-ones, various aldehydes, and malononitrile (B47326) can efficiently produce pyrano[3,2-c]quinolin-5-one derivatives. researchgate.net The exploration of such innovative synthetic strategies will be crucial for generating a wide array of analogues of this compound, enabling a more comprehensive investigation of its structure-activity relationships (SAR).

Advanced Computational Modeling for Mechanism Elucidation and Lead Optimization

Computational modeling has become an indispensable tool in modern drug discovery, offering insights that can significantly accelerate the identification and optimization of lead compounds. For this compound and its derivatives, advanced computational techniques are expected to play a crucial role in elucidating their mechanisms of action and in guiding the design of more potent and selective molecules.

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful method to correlate the structural features of compounds with their biological activities. researchgate.net For quinoline (B57606) derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to build predictive models for their activity as, for example, topoisomerase-II inhibitors. researchgate.net These models generate contour maps that highlight which regions of the molecule are important for activity, providing a roadmap for structural modifications.

Molecular dynamics (MD) simulations offer a dynamic view of how a ligand interacts with its target protein over time. nih.gov This approach has been used to study the potential of quinoline derivatives as acetylcholinesterase inhibitors, revealing key intermolecular interactions and providing calculations of binding energies. nih.gov Such simulations can help to understand the dynamic behavior of this compound within a biological target and guide the optimization of its binding affinity. The integration of these computational approaches will be vital for rational drug design, reducing the need for extensive and costly experimental screening.

Exploration of New Biological Targets and Pathways

The quinoline and quinolinone scaffolds are known to interact with a wide range of biological targets, leading to diverse pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govrsc.org A key future direction for this compound research is the systematic exploration of novel biological targets and pathways to uncover new therapeutic applications.

Quinoline-based compounds have been shown to inhibit various enzymes that act on DNA, such as DNA methyltransferases (DNMTs), which are crucial in epigenetic regulation. biorxiv.org Some quinoline derivatives have demonstrated low micromolar inhibitory potency against both human DNMT1 and bacterial DNA adenine (B156593) methyltransferases. biorxiv.org Furthermore, the quinoline nucleus is a structural motif in several anticancer drugs that target protein kinases. nih.gov Given the intricate network of signaling pathways involved in diseases like cancer, identifying the specific kinases or other proteins that this compound and its analogues interact with is a significant research challenge.

Future studies will likely employ a combination of experimental and computational approaches to identify and validate new targets. This could involve screening against panels of kinases, proteases, and other enzymes, as well as using techniques like affinity chromatography and mass spectrometry to pull down binding partners from cell lysates. Unraveling the full spectrum of biological targets for this class of compounds will open up new avenues for drug development.

Design and Synthesis of Multi-Targeted Quinolinone-Based Agents

The concept of "one molecule, multiple targets" is gaining traction in drug discovery as a strategy to tackle complex multifactorial diseases like cancer and neurodegenerative disorders. nih.gov Designing agents that can modulate several key pathological pathways simultaneously can lead to enhanced efficacy and a reduced likelihood of drug resistance. The quinolinone scaffold is an excellent platform for the development of such multi-targeted agents. nih.govnih.gov

Researchers have already begun to design and synthesize quinolinone derivatives with dual or multiple inhibitory activities. For example, novel quinolinone derivatives have been developed as multi-targeting agents against receptor tyrosine kinases such as EGFR, HER-2, PDGFR-β, and VEGFR-2, which are implicated in cancer progression. nih.gov Another study focused on creating quinolinone-carboxamide hybrids that exhibit both antioxidant and lipoxygenase (LOX) inhibitory activity, relevant for inflammatory conditions. nih.gov

The future in this area lies in the rational design of hybrid molecules that combine the quinolinone core with other pharmacophores known to interact with different targets. This "molecular hybridization" approach can yield compounds with unique pharmacological profiles. core.ac.uk For instance, combining the quinoline moiety with a chalcone (B49325) structure has led to potent anticancer agents that target tubulin polymerization. nih.gov The challenge will be to fine-tune the structure of these multi-targeted agents to achieve the desired balance of activities and to maintain favorable pharmacokinetic properties.

Integration of Omics Technologies in Mechanistic Studies

The "omics" revolution, encompassing genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of biological systems and is set to transform our understanding of the mechanisms of action of drug candidates like this compound. biobide.comnih.gov By providing a comprehensive snapshot of the molecular changes within a cell or organism upon treatment, omics technologies can help to identify not only the primary target but also the downstream signaling pathways and off-target effects. researchgate.net

These high-throughput technologies can reveal the full metabolic potential of an organism and dynamic changes in gene expression. nih.gov For instance, transcriptomics (e.g., RNA-seq) can reveal which genes are up- or down-regulated in response to a compound, providing clues about the pathways it modulates. nih.govmdpi.com Proteomics can identify changes in protein expression and post-translational modifications, offering a more direct link to cellular function. biobide.com Metabolomics can analyze the global changes in small molecule metabolites, providing insights into the metabolic rewiring induced by the compound. biobide.com

The integration of these different omics datasets presents a significant bioinformatic challenge but also holds immense promise. nih.gov By combining multi-omics data, researchers can construct detailed models of the drug's mechanism of action, identify potential biomarkers for efficacy or toxicity, and gain a deeper understanding of the complex biological networks at play. researchgate.net This systems-level approach will be crucial for advancing this compound and its derivatives from promising lead compounds to clinically successful therapeutics.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 8-Chloro-7-methylquinolin-2(1H)-one, and how can reaction conditions be optimized?

- Methodology : A multi-step synthesis approach is typical, starting with halogenation (e.g., chlorination) of a quinolinone precursor. For example, highlights nucleophilic substitution at the 4-position of a similar compound, suggesting that temperature, solvent choice, and catalyst (e.g., Lewis acids) are critical for regioselectivity. Optimization may involve iterative adjustments to reaction time (e.g., reflux duration) and purification techniques (e.g., recrystallization from DMF) to improve yield and purity .

- Data Analysis : Monitor reaction progress via TLC and confirm product identity using melting point analysis and spectroscopic methods (IR, ¹H NMR). Compare observed spectral peaks (e.g., C=O stretch at ~1660 cm⁻¹ in IR) with literature data to validate structural assignments .

Q. How can the crystal structure of this compound be determined and refined?

- Methodology : Use single-crystal X-ray diffraction (SCXRD) for structural elucidation. Employ the SHELX suite (e.g., SHELXL) for refinement, leveraging its robust handling of anisotropic displacement parameters and twinning corrections. Preprocess intensity data with SHELXPRO to generate .hkl files .

- Visualization : ORTEP-III (via WinGX) is recommended for generating thermal ellipsoid plots to visualize anisotropic displacement, ensuring accurate interpretation of molecular geometry and packing .

Advanced Research Questions

Q. How do substituent effects (e.g., chloro and methyl groups) influence the electronic properties and reactivity of this compound?

- Methodology : Perform density functional theory (DFT) calculations to map electron density distributions. Compare experimental spectroscopic data (e.g., ¹H NMR chemical shifts) with computed values (using software like Gaussian) to assess electron-withdrawing/donating effects of substituents. For example, the chloro group at C8 may deshield adjacent protons, shifting NMR signals downfield .

- Contradiction Analysis : If computational models conflict with observed reactivity (e.g., unexpected regioselectivity in substitution reactions), re-evaluate basis sets or consider solvent effects in simulations .

Q. What strategies are effective for analyzing the biological activity of this compound, particularly in antimicrobial assays?

- Experimental Design : Follow protocols similar to , which tested quinolinone derivatives against bacterial/fungal strains via disk diffusion. Prepare serial dilutions (e.g., 10–100 µg/mL) and use positive controls (e.g., ciprofloxacin).

- Data Interpretation : Correlate structural features (e.g., halogenation) with bioactivity. If minimal inhibition zones are observed despite computational predictions of target binding, investigate membrane permeability using logP calculations or efflux pump inhibitors .

Q. How can structural modifications of this compound enhance its stability or solubility for pharmaceutical applications?

- Methodology : Introduce hydrophilic groups (e.g., hydroxymethyl) via hydroxymethylation reactions (). Monitor solubility changes using HPLC retention times or shake-flask assays.

- Stability Testing : Conduct accelerated degradation studies under varied pH/temperature conditions. Use LC-MS to identify degradation products and propose stabilization strategies (e.g., prodrug formulations) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.